molecular formula C13H21N5 B11735404 [(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11735404
M. Wt: 247.34 g/mol
InChI Key: GZCOUOXYQYPXIA-UHFFFAOYSA-N
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Description

[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features two pyrazole rings, each substituted with methyl and propyl groups, connected through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable amine source. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Pyrazole alcohols.

    Substitution: Alkylated pyrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the specific binding interactions .

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(3-methyl-1-propylpyrazol-4-yl)methyl]-1-(1-methylpyrazol-4-yl)methanamine

InChI

InChI=1S/C13H21N5/c1-4-5-18-10-13(11(2)16-18)8-14-6-12-7-15-17(3)9-12/h7,9-10,14H,4-6,8H2,1-3H3

InChI Key

GZCOUOXYQYPXIA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)CNCC2=CN(N=C2)C

Origin of Product

United States

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